![molecular formula C12H17ClF3N B6344233 (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240569-64-5](/img/structure/B6344233.png)

(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

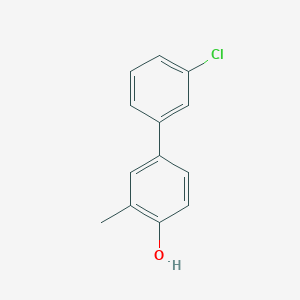

“(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS Number 1240569-64-5 . It has a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 .

Synthesis Analysis

The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The molecular structure of this compound includes a butan-2-yl group, a trifluoromethyl group, and a phenylmethyl group . The trifluoromethyl group is a functional group with the formula -CF3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H17ClF3N and a molecular weight of 267.7182896 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

Chemistry and Synthesis

- Organic Synthesis and Catalysis : Research in organic synthesis highlights the importance of similar compounds in the creation of flavor compounds in foods, utilizing amino acids and aldehydes for the formation of branched aldehydes, which are key in flavor profiles of various food products (Smit, Engels, & Smit, 2009). Additionally, amine-functionalized catalysts have been shown to facilitate various organic reactions, indicating a potential role for similar compounds in catalysis (Tateiwa & Uemura, 1997).

Environmental Science

- Pollutant Degradation and Water Treatment : Studies on environmental contaminants, such as triclosan and its degradation products, emphasize the relevance of chemical analysis and degradation pathways in understanding the environmental impact of persistent organic pollutants (Bedoux, Roig, Thomas, Dupont, & Bot, 2012). This context suggests a potential avenue for research into the degradation of related compounds and their environmental fate.

Materials Science

- Polymer and Materials Chemistry : The utilization of vegetable oils and other renewable feedstocks for nitrogen-containing derivatives showcases the versatility of such compounds in materials science, particularly for the development of bio-based polymers and surfactants (Biswas, Sharma, Willett, Erhan, & Cheng, 2008). The research in this area points towards the potential use of "(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride" in the synthesis and modification of bio-based materials.

作用機序

Target of Action

The primary targets of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochlorideCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .

Mode of Action

The exact mode of action of This compoundIt is known that the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound , which can influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of This compoundCompounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities , suggesting that they may have multiple effects at the molecular and cellular level.

特性

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15;/h4-7,9,16H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPBJDBCWIUFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344177.png)

amine hydrochloride](/img/structure/B6344179.png)

amine](/img/structure/B6344199.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)